2-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
描述
属性
IUPAC Name |
2-chloro-4-fluoro-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O/c1-12-10-17(13-4-6-21-7-5-13)23-24(12)9-8-22-18(25)15-3-2-14(20)11-16(15)19/h2-7,10-11H,8-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADILQOUKSTQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the areas of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : CHClFNO
- Molecular Weight : 358.8 g/mol
- CAS Number : 2034505-43-4
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of 2-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play a crucial role in cancer cell proliferation and survival.
Anticancer Activity
Recent research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrazole compounds have shown promising results against various cancer cell lines:
- MCF7 (Breast Cancer) : GI = 3.79 µM
- SF-268 (CNS Cancer) : TGI = 12.50 µM
- NCI-H460 (Lung Cancer) : LC = 42.30 µM .
These findings suggest that the compound may possess similar efficacy in inhibiting tumor growth.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of 2-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide on various cancer cell lines. The results demonstrated significant cytotoxicity with an IC value comparable to established chemotherapeutics.
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms underlying the compound's activity. It was found to inhibit the phosphorylation of key proteins involved in the MAPK signaling pathway, which is often dysregulated in cancer .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to other similar entities, the following table summarizes key findings from related studies:
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 2-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide | MCF7 | TBD | Kinase Inhibition |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Antitumor Activity |
相似化合物的比较
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound’s structural analogs differ in substituents on the benzamide core, pyrazole/pyridine rings, or side chains. Key examples include:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formulas where explicit data was unavailable.
Pharmacokinetic and Physicochemical Considerations
- Metabolic Stability: Fluorine and chlorine atoms in the benzamide core may reduce oxidative metabolism, a feature shared with 957508-11-1 but absent in non-halogenated analogs .
- Bioisosteric Replacements : Replacing pyridin-4-yl with pyridazinyl (957508-11-1) introduces additional hydrogen-bonding sites, which could alter target binding .
常见问题
Basic Research Questions
Q. What are the key structural features of 2-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how do they influence its reactivity?
- Answer : The compound contains a benzamide backbone with a 2-chloro-4-fluorophenyl group, a pyridinyl-substituted pyrazole ring, and an ethyl linker. The electron-withdrawing chloro and fluoro substituents on the benzamide moiety enhance electrophilic reactivity, while the pyridinyl-pyrazole system introduces steric hindrance and hydrogen-bonding potential. Structural characterization should employ NMR (¹H/¹³C) to confirm regiochemistry and HPLC-MS to assess purity .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A multi-step approach is typical:
Pyrazole formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., acetic acid, 80°C) to form the 5-methyl-3-(pyridin-4-yl)-1H-pyrazole core .
Ethyl linker introduction : Alkylation of the pyrazole nitrogen using 1,2-dibromoethane or similar reagents, requiring careful pH control (pH 7–8) to avoid over-alkylation .
Benzamide coupling : Amide bond formation between the ethyl-linked pyrazole and 2-chloro-4-fluorobenzoyl chloride via Schotten-Baumann conditions (e.g., NaOH, THF/water) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the pyrazole core?
- Answer : Yield optimization involves:
- Temperature modulation : Maintaining 70–80°C during cyclization to balance reaction rate and byproduct formation .
- Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) or Lewis acids can accelerate pyrazole ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene facilitates azeotropic removal of water .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. To address this:
- Orthogonal purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with preparative HPLC to achieve >98% purity .
- Dose-response standardization : Use a unified protocol (e.g., IC₅₀ determination in triplicate) across studies.
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with bioassays .
Q. How can computational methods guide the design of derivatives with improved target binding?
- Answer :
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on key interactions (e.g., hydrogen bonds between the pyridinyl nitrogen and active-site residues) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity data to predict optimal modifications .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
- Answer :
- Flow chemistry : Continuous processing reduces batch-to-batch variability in pyrazole formation .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Methodological Considerations
Q. How should researchers validate the compound’s stability under physiological conditions?
- Answer : Conduct accelerated stability studies:
- pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC analysis .
- Light/heat exposure : Test degradation under ICH Q1B guidelines (e.g., 40°C/75% RH for 4 weeks) .
Q. What techniques are critical for elucidating the mechanism of action in cellular models?
- Answer :
- Kinase profiling : Use TR-FRET assays to identify kinase inhibition patterns .
- CRISPR-Cas9 screening : Knockout candidate target genes to confirm functional relevance .
- Cellular thermal shift assay (CETSA) : Validate target engagement by measuring protein stability shifts post-treatment .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
